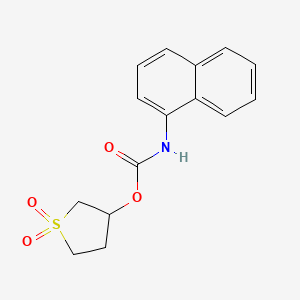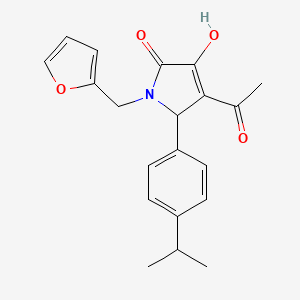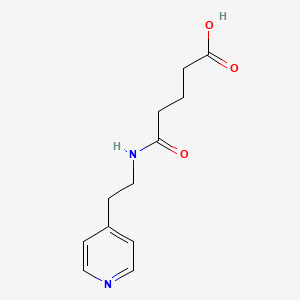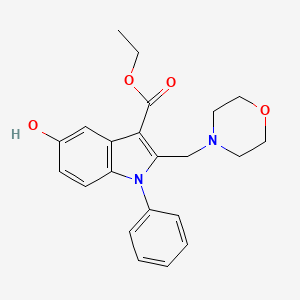![molecular formula C18H18BrN3O3 B14949134 N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)
N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a hydrazinecarbonyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation of 3-bromobenzaldehyde with 2-methoxybenzaldehyde hydrazone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
- N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
Uniqueness
N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of both bromophenyl and methoxyphenyl groups, which confer specific chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H18BrN3O3 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18BrN3O3/c1-25-16-8-3-2-5-13(16)12-20-22-18(24)10-9-17(23)21-15-7-4-6-14(19)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,23)(H,22,24)/b20-12+ |
InChI-Schlüssel |
NHJOFRUXVUDZLA-UDWIEESQSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br |
Kanonische SMILES |
COC1=CC=CC=C1C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B14949057.png)


![13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B14949068.png)
![N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14949073.png)




![4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B14949104.png)
![2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide](/img/structure/B14949114.png)
![N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B14949123.png)
![N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949139.png)
